molecular formula C12H11N3O2S B11060396 6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B11060396
M. Wt: 261.30 g/mol
InChI Key: XTRNNVAHAWZHTI-UHFFFAOYSA-N
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Description

6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of an oxazole ring fused with a pyrimidine ring, along with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the thiophene derivative can be synthesized by reacting 2-methylthiophene with acetic anhydride . The oxazole-pyrimidine core can be constructed through cyclization reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the oxazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the oxazole-pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for hydrogenation, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole-pyrimidine derivatives and thiophene-containing heterocycles. Examples include:

Uniqueness

What sets 6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one apart is its unique combination of an oxazole ring fused with a pyrimidine ring and a thiophene substituent. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

6-ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N3O2S/c1-3-8-13-11(16)9-10(15-17-12(9)14-8)7-5-4-6(2)18-7/h4-5H,3H2,1-2H3,(H,13,14,16)

InChI Key

XTRNNVAHAWZHTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=NO2)C3=CC=C(S3)C)C(=O)N1

Origin of Product

United States

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